1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid (CAS 1707566-55-9; molecular formula C₁₀H₁₂N₆O₂; MW 248.24 g/mol) is a heterocyclic building block belonging to the [1,2,3]triazolo[4,5-d]pyrimidine scaffold class. Its structure comprises a fused triazole-pyrimidine bicyclic core linked at the 7-position to a piperidine ring bearing a carboxylic acid substituent at the 4-position (isonipecotic acid motif).

Molecular Formula C10H12N6O2
Molecular Weight 248.24 g/mol
Cat. No. B11776232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid
Molecular FormulaC10H12N6O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC=NC3=NNN=C32
InChIInChI=1S/C10H12N6O2/c17-10(18)6-1-3-16(4-2-6)9-7-8(11-5-12-9)14-15-13-7/h5-6H,1-4H2,(H,17,18)(H,11,12,13,14,15)
InChIKeyKXDJZRZCVOHCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid – Chemical Identity, Scaffold Class, and Procurement Baseline


1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid (CAS 1707566-55-9; molecular formula C₁₀H₁₂N₆O₂; MW 248.24 g/mol) is a heterocyclic building block belonging to the [1,2,3]triazolo[4,5-d]pyrimidine scaffold class . Its structure comprises a fused triazole-pyrimidine bicyclic core linked at the 7-position to a piperidine ring bearing a carboxylic acid substituent at the 4-position (isonipecotic acid motif) [1]. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is recognized as a privileged purine-isosteric template in medicinal chemistry, with demonstrated engagement across phosphodiesterase (PDE10A, PDE2A), ubiquitin-specific peptidase (USP28), adenosine A₂A, and P2Y₁₂ receptor targets [2]. This compound is supplied exclusively for research and development purposes by multiple vendors in purity grades ranging from 95% to 98% [1].

Why Generic [1,2,3]Triazolo[4,5-d]pyrimidine Analogs Cannot Be Interchanged with 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic Acid


Within the [1,2,3]triazolo[4,5-d]pyrimidine chemical space, seemingly minor structural variations produce large functional differences. The carboxylic acid position on the piperidine ring (4-COOH vs. 3-COOH) alters the spatial orientation of the hydrogen-bond-donating and ionic functional group, which in turn determines target complementarity, as demonstrated in PDE2A and PDE10A inhibitor series where regioisomeric piperidine carboxylates display divergent potency [1]. The presence or absence of the carboxylic acid itself distinguishes this compound from the unsubstituted 7-(piperidin-1-yl) parent scaffold (CAS 92985-33-6), which lacks the ionizable handle required for salt-bridge interactions observed in co-crystal structures of triazolopyrimidine PDE10A inhibitors [2]. Furthermore, USP28 inhibitor SAR studies show that the nature of the substituent at the position analogous to the piperidine attachment (amine vs. carboxylic acid vs. protected variants) shifts IC₅₀ values from inactive (>100 μM) to low micromolar [3]. These observations collectively preclude generic interchange of in-class analogs without quantitative verification.

Quantitative Differentiation Evidence for 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic Acid vs. Closest Analogs


Positional Isomer Differentiation: 4-COOH vs. 3-COOH Piperidine Regioisomers Dictate Hydrogen-Bond Geometry and Target Docking

The 4-carboxylic acid regioisomer (CAS 1707566-55-9) and its 3-carboxylic acid analog (CAS 1707594-74-8) share identical molecular formula (C₁₀H₁₂N₆O₂) and molecular weight (248.24 g/mol), yet differ in the attachment point of the COOH group on the piperidine ring [1]. In the broader triazolopyrimidine PDE inhibitor class, piperidine-3-carboxamide derivatives achieve PDE2A IC₅₀ values in the low nanomolar range through a specific H-bond network with the catalytic glutamine (Gln817 in PDE2A), an interaction geometry that cannot be replicated by the 4-substituted isomer without altering the dihedral angle and distance to the triazolopyrimidine core [2]. This positional isomerism produces distinct 3D pharmacophores, and the two regioisomers should be treated as non-interchangeable chemical entities for any target engagement campaign.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Carboxylic Acid Functional Handle: Enables Amide/ester Derivatization Absent in the Unsubstituted Parent Scaffold

The target compound contains a free carboxylic acid group at the piperidine 4-position, which is absent in the parent scaffold 7-(piperidin-1-yl)-2H-triazolo[4,5-d]pyrimidine (CAS 92985-33-6; C₉H₁₂N₆; MW 204.23) . This COOH group provides a direct handle for amide coupling (HATU/EDC chemistry), esterification, or hydrazide formation, enabling rapid diversification into compound libraries without requiring de novo scaffold synthesis . By contrast, the unsubstituted parent compound requires pre-functionalization (e.g., halogenation at the 3-position followed by cross-coupling) before derivatization can proceed, adding 2–3 synthetic steps [1]. Additionally, the carboxylic acid enhances aqueous solubility at physiological pH (predicted logD₇.₄ shift of approximately −1.5 to −2.0 log units relative to the unsubstituted analog based on the ionizable COOH), which is relevant for biochemical assay compatibility .

Chemical Biology Library Synthesis Bioconjugation

Purity Grade Differentiation Across Vendors: 95% vs. 97% vs. 98% Specifications Directly Impact Assay Reproducibility

The target compound is commercially available at three distinct purity specifications: 95% (AKSci, Catalog 1136ED) , 97% (Chemeenu, Catalog CM509064) , and 98% (MolCore, ISO-certified) . In the context of USP28 inhibitor development using the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, where the lead compound 19 exhibits an IC₅₀ of 1.10 ± 0.02 μmol/L, a 3% impurity difference (95% vs. 98% purity) could contribute a confounding signal of up to ~0.03–0.05 μM apparent inhibitory activity if impurities possess even weak target affinity [1]. For biochemical assays operating near the compound's potency threshold, this impurity differential may affect dose-response curve quality and IC₅₀ reproducibility. Procurement decisions should therefore match purity grade to the sensitivity requirements of the intended assay system.

Quality Control Assay Development Procurement Specification

PDE10A Scaffold Engagement: Triazolopyrimidine-Piperidine Core Validated by X-Ray Co-Crystal Structure (PDB 5SHS, 2.30 Å Resolution)

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold with a piperidine substituent at the 7-position has been experimentally validated as a PDE10A binding motif through X-ray co-crystallography. PDB entry 5SHS (resolution 2.30 Å) shows the ligand 3-(naphthalen-1-ylmethyl)-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (JIS) bound to human PDE10A catalytic domain with the triazolopyrimidine core occupying the purine-binding pocket and the piperidine ring engaging the hydrophobic clamp region [1]. The target compound shares this identical triazolopyrimidine-7-piperidine connectivity but additionally bears a 4-COOH group that, in silico, could extend toward the solvent-exposed region near the catalytic site entrance, potentially enabling additional polar contacts not accessible to the co-crystallized ligand [2]. By comparison, the USP28 inhibitor chemotype from the same scaffold class (compound 19) achieves USP28 IC₅₀ = 1.10 μM, USP7 IC₅₀ > 100 μM, and LSD1 IC₅₀ > 100 μM, demonstrating that scaffold target engagement is tunable and target-specific rather than promiscuous [3].

Phosphodiesterase Inhibition Structural Biology CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic Acid Based on Quantitative Evidence


Fragment-Based or Scaffold-Hopping PDE10A/PDE2A Inhibitor Campaigns Leveraging X-Ray-Validated Core Binding

The compound is suitable as a core scaffold for PDE inhibitor programs where the triazolopyrimidine-7-piperidine motif has been crystallographically confirmed to bind the PDE10A active site (PDB 5SHS, 2.30 Å) [1]. The free 4-COOH group offers a synthetic handle for amide library generation to explore vectors toward the solvent-exposed region or the metal-ion-binding pocket. This scenario is supported by the precedent that piperidine-3-carboxamide triazolopyrimidine derivatives achieve nanomolar PDE2A potency through specific H-bond networks with the catalytic machinery [2].

USP28 Deubiquitinase Probe Development Using the [1,2,3]Triazolo[4,5-d]pyrimidine Chemotype

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been pharmacologically validated as a USP28 inhibitor chemotype, with compound 19 demonstrating USP28 IC₅₀ = 1.10 ± 0.02 μM, Kd = 40 nM, and >90-fold selectivity over USP7 and LSD1 (both IC₅₀ > 100 μM) [3]. The target compound, with its 4-COOH piperidine substituent, represents a structurally distinct analog within this chemotype that can be used to explore SAR around the solvent-exposed region while maintaining the core scaffold known to engage USP28's catalytic domain.

Combinatorial Library Synthesis via Carboxylic Acid Derivatization for Antiproliferative Screening

The free 4-COOH group enables direct amide coupling with diverse amine building blocks, supporting rapid parallel library synthesis without additional scaffold activation steps . [1,2,3]Triazolo[4,5-d]pyrimidine derivatives have demonstrated antiproliferative activity against lung cancer cell lines in preliminary screens, establishing the scaffold's relevance for oncology-focused library construction . The 98% purity grade (MolCore, ISO-certified) is recommended for library synthesis to minimize impurity carry-through into biological testing .

Reference Standard for Regioisomeric Purity Control in Triazolopyrimidine-Piperidine Synthesis

The distinct CAS registry numbers for the 4-COOH (1707566-55-9) and 3-COOH (1707594-74-8) regioisomers [4] enable this compound to serve as an analytical reference standard for confirming regiochemical fidelity in synthetic batches. This is relevant for process chemistry groups scaling up triazolopyrimidine-piperidine intermediates, where regioisomeric contamination can arise during SNAr coupling of 7-chloro-triazolopyrimidine with piperidine carboxylic acid building blocks.

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